2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound with the molecular formula and a molecular weight of approximately 323.92 g/mol. It features a unique bicyclic structure that integrates a pyrrole and pyrazine moiety, along with bromine and iodine substituents, and a phenylsulfonyl group. This compound falls within the category of heterocyclic compounds, which are characterized by the presence of non-carbon atoms in their ring structures, making them of significant interest in medicinal chemistry and materials science.
This compound exhibits notable biological activities primarily through its interaction with fibroblast growth factor receptors (FGFR). The inhibition of FGFR kinase by 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine disrupts critical signaling pathways involved in cell proliferation and differentiation. Additionally, it has shown potential effects on other kinases such as Bruton’s tyrosine kinase and focal adhesion kinase, influencing pathways like MEK-ERK and PI3K-Akt .
The synthesis of 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves:
The applications of 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine are diverse:
Studies have indicated that 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine interacts with various biological targets. Its primary mechanism involves forming hydrogen bonds with residues in the active sites of kinases. The compound's interactions lead to significant modulation of cellular signaling pathways, which can affect gene expression and metabolic processes within cells. These interactions have been quantified in laboratory settings through both in vitro and in vivo studies, demonstrating its potential therapeutic efficacy at varying dosages .
Several compounds share structural similarities with 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 | 0.82 |
N-Methyl-5-bromo-4,7-diazaindole | 1217090-32-8 | 0.79 |
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine | 1209703-87-6 | 0.73 |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | 1422772-78-8 | 0.67 |
The uniqueness of 2-bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine lies in its specific combination of halogen substituents (bromine and iodine) along with the phenylsulfonyl group. This distinct structural arrangement enhances its selectivity for certain biological targets compared to other similar compounds, potentially leading to improved therapeutic profiles in drug development contexts .